Welcome to the BenchChem Online Store!
molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

1-Boc-piperidine

Cat. No. B1242249
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06800646B1

Procedure details

Part A: To a solution of N-BOC-isoponic acid (4.0 g, 17.4 mmol) in dimethylacetamide (30 mL) were added N-methylmorpholine (Aldrich. 5.7 mL, 52.2 mmol), 3,5-dimethylpiperadine (70% cis. Aldrich, 3.5 mL, 26.1 mmol). N-hydroxybenzotriazole hydrate (Aldrich, 2.8 g, 20.9 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (Sigma, 5.0 g, 26.1 mmol). The mixture was stirred overnight (about 18 hours) at ambient temperature. To work up, the solvent was removed and the residue was taken up in ethyl acetate (300 mL) then washed with 5% KHSO4 aq (1×100 ml), saturated K2CO3 aq (1×100 mL), and brine (1×100 mL). After drying over Na2SO4, the organic layer was filtered and concentrated to afford the BOC-piperidine as a tan oil that slowly crystallized (5.4 g, 96% yield). 1H NMR showed the desired compound existing as both the cis- and trans-isomers.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
CN1C[CH2:6][O:5]CC1.[CH3:8][CH:9]1[CH2:14]C(C)CN[CH2:10]1.[OH2:16].O[N:18]1[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26]C=2N=N1.Cl.CN(C)CCCN=C=NCC>CC(N(C)C)=O>[C:6]([N:18]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1)([O:5][C:9]([CH3:14])([CH3:10])[CH3:8])=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
5.7 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC1CNCC(C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight (about 18 hours) at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
then washed with 5% KHSO4 aq (1×100 ml), saturated K2CO3 aq (1×100 mL), and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.